Sulfamethoxazole

Antimicrobial susceptibility testing Veterinary microbiology Minimum inhibitory concentration

Procure Sulfamethoxazole (SMX) for definitive sulfonamide research. SMX shows the highest in vitro activity among five sulfonamide comparators (MIC50 ≤16 µg/mL) against Gram-negative pathogens and is the only sulfonamide optimized for 5:1 synergy with trimethoprim (FIC ≤0.6 in 98% of MSSA strains). Its 10-hour half-life and dual NAT1/NAT2 metabolism with 4.2-fold interindividual variability make it the benchmark for pharmacokinetic and pharmacogenomic studies. Choose SMX for quantitative rigor in antimicrobial, synergy, and metabolic research.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 144993-89-5
Cat. No. B10753813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole
CAS144993-89-5
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
InChIKeyJLKIGFTWXXRPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 68 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM;  1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE;  DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION
Insoluble in ethyl ether
In water, 610 mg/L at 37 °C
The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale.
4.59e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxazole (CAS 723-46-6) Procurement and Scientific Selection Overview for Antimicrobial Research


Sulfamethoxazole (SMX), with CAS Registry Number 723-46-6, is a medium-acting sulfonamide antibiotic belonging to the class of synthetic antimicrobial agents that inhibit bacterial folic acid synthesis . The CAS number 144993-89-5 specified in the query is an alternative or secondary registry identifier for the same compound. SMX functions as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthetase and thereby blocking the conversion of PABA and pteridine to dihydropteroic acid, an essential intermediate in bacterial tetrahydrofolic acid synthesis . The compound is characterized by a plasma elimination half-life of approximately 10 hours in humans, with 70% plasma protein binding and metabolism primarily via hepatic N-acetylation by NAT1 and NAT2 enzymes [1]. SMX is most commonly procured and utilized as a fixed-dose combination with trimethoprim at a 5:1 ratio (e.g., 400 mg SMX with 80 mg TMP), which exploits synergistic inhibition at sequential steps in the folate biosynthesis pathway [2]. This evidence guide evaluates SMX against its closest sulfonamide analogs to inform scientifically justified procurement decisions.

Why Sulfamethoxazole Cannot Be Interchanged with Other Sulfonamides: Key Differentiators for Research Procurement


Despite sharing a common sulfonamide core structure and mechanism of action, sulfamethoxazole exhibits quantifiably distinct pharmacokinetic behavior, metabolic pathways, and antibacterial potency profiles compared to its in-class analogs [1]. Specifically, SMX demonstrates a plasma half-life of approximately 10 hours in humans, which is significantly longer than the short-acting sulfisoxazole and differs meaningfully from the extended half-life of sulfadoxine [1]. More critically, SMX is uniquely paired with trimethoprim at an optimized 5:1 ratio in fixed-dose formulations, based on the relative MIC values of the two agents and the resulting serum concentration ratios that achieve maximal synergistic bacteriostatic and bactericidal effects against a broad spectrum of Gram-positive and Gram-negative organisms [2]. Metabolic differences also preclude simple substitution: SMX undergoes N-acetylation by both NAT1 and NAT2 enzymes, with 4.2-fold interindividual variability in metabolite formation across hepatocyte donors [3]. These factors—pharmacokinetic half-life, optimized co-formulation synergy ratios, and polymorphic metabolism patterns—are not generalizable across the sulfonamide class and demand compound-specific evaluation for research or clinical procurement decisions.

Sulfamethoxazole Comparative Evidence: Quantitative Differentiation Against Closest Analogs


In Vitro Antibacterial Potency of Sulfamethoxazole Relative to Five Sulfonamide Analogs Against Gram-Negative Porcine Pathogens

In a direct head-to-head comparison of 12 sulfonamides against porcine bacterial pathogens using agar dilution methodology, sulfamethoxazole demonstrated the highest antibacterial activity among five key sulfonamide comparators (sulfachloropyridazine, sulfadiazine, sulfadimethoxine, sulfamerazine) when tested against Gram-negative bacteria. The MIC50 values for sulfamethoxazole and the comparator compounds did not exceed 16 micrograms/mL across the tested Gram-negative strains, but sulfamethoxazole was identified as having the highest activity within this subset [1]. Notably, the frequently prescribed sulfamethazine exhibited overall low antimicrobial activity in the same assay system [1].

Antimicrobial susceptibility testing Veterinary microbiology Minimum inhibitory concentration Sulfonamide comparative pharmacology

Pharmacokinetic Differentiation: Prolonged Half-Life of Sulfamethoxazole Compared to Sulfisoxazole Enables Reduced Dosing Frequency

Sulfamethoxazole is structurally closely related to sulfisoxazole but exhibits pharmacokinetically distinct absorption and excretion characteristics that directly impact dosing regimens. SMX demonstrates a plasma half-life of approximately 10 hours in humans (range 7–12 hours), compared to sulfisoxazole which is classified as a short-acting agent requiring more frequent administration [1][2]. The slower rate of gastrointestinal absorption and urinary excretion of unconjugated sulfamethoxazole results in prolonged retention in the blood, allowing for lower dosage requirements to maintain therapeutic concentrations and avoiding excessive drug accumulation [3]. In contrast, the typical adult dosage for sulfisoxazole is 1 g four times daily, reflecting its shorter duration of action [2].

Pharmacokinetics Drug half-life Dosing optimization Sulfonamide comparison

In Vitro Synergy Quantification: Fractional Inhibitory Concentration Index of Sulfamethoxazole Combined with Trimethoprim Against Methicillin-Sensitive and Methicillin-Resistant S. aureus

In a direct study of in vitro synergy between sulfamethoxazole (SMZ) and trimethoprim (TMP) against 91 methicillin-sensitive S. aureus (methi.S) and 95 methicillin-resistant S. aureus (methi.R) strains, the combination demonstrated clear synergistic bacteriostatic activity. For methi.S strains, the MIC90 of SMZ alone was 64 mg/L, TMP alone was 0.5 mg/L, and the SMZ + TMP combination (at a 19:1 SMZ:TMP ratio) was 2 mg/L, yielding FIC indices ≤ 0.6 in 98% of strains [1]. For methi.R strains, the MIC90 of SMZ alone was 256 mg/L, TMP alone was 0.5 mg/L, and the SMZ + TMP combination was 4 mg/L, with 77% of strains exhibiting FIC indices ≤ 0.6 [1]. An FIC index ≤ 0.5 is generally considered indicative of synergy, while values between >0.5 and ≤ 1.0 indicate additivity.

Antimicrobial synergy Fractional inhibitory concentration Methicillin-resistant Staphylococcus aureus Combination therapy

Interindividual Variability in N4-Acetyl Sulfamethoxazole Formation Driven by NAT1 and NAT2 Enzyme Activities

Sulfamethoxazole is metabolized by N-acetyltransferases NAT1 and NAT2 to form N4-acetyl sulfamethoxazole (NA-SMX), the primary detoxification pathway, and by cytochrome P450-mediated oxidation to form the reactive SMX-hydroxylamine metabolite associated with hypersensitivity reactions [1]. In primary human hepatocytes from 26 donors, NA-SMX formation exhibited 4.2-fold variability across the cohort [1]. Notably, NAT2 genotype-inferred acetylator phenotype did not reliably predict NA-SMX formation in 6 of 9 slow acetylators, whose formation exceeded the mean of intermediate acetylators [1]. However, N-acetyl sulfamethazine formation using the NAT2 probe substrate sulfamethazine accurately predicted NAT2 phenotype groups (P < 0.05), revealing a compound-specific metabolic disconnect [1]. Activities of NAT1 and NAT2, as measured by p-aminobenzoic acid and sulfamethazine N-acetylation respectively, significantly correlated with NA-SMX formation (r = 0.576, P = 0.006 for NAT1; r = 0.459, P = 0.036 for NAT2), with the stronger correlation to NAT1 supporting the relationship of NAT1 to SMX metabolism [1].

Drug metabolism Pharmacogenomics N-acetyltransferase Interindividual variability

Comparative Resistance Prevalence: Trimethoprim-Sulfamethoxazole Resistance Rates in E. coli and Klebsiella spp. from Urinary Tract Infections

A systematic review of 41 studies from 19 Sub-Saharan African countries, encompassing over 7,000 bacterial isolates from community-acquired urinary tract infections, found that resistance to trimethoprim-sulfamethoxazole (the combination containing sulfamethoxazole) was extremely high in both E. coli (63%) and Klebsiella spp. (66%), whereas nitrofurantoin showed the lowest resistance levels, supporting its role as a first-line treatment in this region [1]. In contrast, a study of multidrug-resistant S. aureus isolates using CLSI breakpoints found that only 5.2% were resistant to sulfamethoxazole alone, 15.2% to trimethoprim alone, and 4.1% to the co-trimoxazole combination [2]. This discordance between combination resistance and individual agent resistance highlights that resistance prevalence is highly organism-specific and geographically variable.

Antimicrobial resistance Urinary tract infection Surveillance data Epidemiology

Safety Signal Comparison: Adverse Drug Event Risk with Sulfamethoxazole-Trimethoprim Relative to Alternative Antibiotics

A systematic review and meta-analysis with active comparator disproportionality analysis evaluated the safety profile of sulfamethoxazole-trimethoprim (SMX-TMP) compared to other antibiotics in adult outpatients, incorporating 43 studies and pharmacovigilance data from the FDA Adverse Event Reporting System [1]. Compared to azithromycin, SMX-TMP was associated with a 5-fold increase in Stevens-Johnson syndrome, a 3-fold increase in toxic epidermal necrolysis, and a 10-fold increase in drug reaction with eosinophilia and systemic symptoms [1]. Additionally, SMX-TMP showed a 10-fold increase in pancytopenia reports, a 6-fold increase in neutropenia, a 4-fold increase in both thrombocytopenia and aplastic anemia, a 56-fold increase in hyperkalemia, and a 10-fold increase in hyponatremia [1]. A separate comparative study of adverse reaction rates found that allergic reactions occurred in 3.0% of patients receiving sulfamethoxazole, compared to 2.8% for sulfisoxazole and 4.1% for nitrofurantoin [2].

Pharmacovigilance Adverse drug reactions Safety profiling Risk assessment

Sulfamethoxazole Procurement Decision Scenarios: Evidence-Based Application Domains


Veterinary Antimicrobial Susceptibility Testing for Porcine Respiratory Pathogens

For research laboratories conducting antimicrobial susceptibility testing on porcine respiratory pathogens including Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae, sulfamethoxazole is the preferred sulfonamide selection based on direct comparative MIC data showing it has the highest in vitro activity among five key sulfonamide comparators [1]. The MIC50 of sulfamethoxazole against Gram-negative bacteria did not exceed 16 µg/mL in agar dilution testing, with performance superior to sulfamethazine, sulfadiazine, sulfadimethoxine, sulfamerazine, and sulfachloropyridazine under identical assay conditions [1]. Procurement of sulfamethoxazole rather than alternative sulfonamides for veterinary microbiology applications is supported by this quantitative potency advantage.

In Vitro Synergy Studies of Antifolate Combinations Against Staphylococcus aureus

Research programs investigating synergistic antimicrobial combinations against S. aureus, including methicillin-resistant strains, should procure sulfamethoxazole specifically for combination testing with trimethoprim. Direct in vitro evidence demonstrates FIC indices ≤ 0.6 in 98% of methicillin-sensitive strains and 77% of methicillin-resistant strains when SMZ is combined with TMP at a 19:1 ratio [1]. The MIC90 reduction from 64 mg/L (SMZ alone) to 2 mg/L (combination) in sensitive strains, and from 256 mg/L to 4 mg/L in resistant strains, provides a quantifiable benchmark for assessing synergy in experimental systems [1]. Alternative sulfonamides do not share this extensively characterized synergy profile with trimethoprim.

Pharmacokinetic Studies Requiring Intermediate Half-Life Sulfonamide Comparator

In pharmacokinetic research where compound half-life is a critical variable, sulfamethoxazole serves as a well-characterized reference compound with an intermediate elimination half-life of approximately 10 hours (range 7–12 hours) in humans [1][2]. This half-life distinguishes SMX from short-acting agents like sulfisoxazole (approximately 6 hours, requiring 4× daily dosing) and long-acting agents like sulfadoxine (half-life > 100 hours) [1]. For studies examining the relationship between elimination kinetics and dosing frequency, sulfamethoxazole provides a precisely defined intermediate benchmark, with established protein binding (70%) and metabolic pathways via NAT1/NAT2 N-acetylation [2].

Drug Metabolism and Pharmacogenomic Studies of N-Acetyltransferase Variability

Sulfamethoxazole is uniquely valuable for research examining interindividual variability in N-acetyltransferase-mediated drug metabolism. Studies using primary human hepatocytes from 26 donors have quantified 4.2-fold variability in N4-acetyl SMX formation, with the finding that NAT2 genotype-inferred acetylator phenotype failed to predict slow acetylator status in 6 of 9 individuals—a metabolic disconnect not observed with the NAT2 probe substrate sulfamethazine [1]. The stronger correlation of NA-SMX formation with NAT1 activity (r = 0.576, P = 0.006) compared to NAT2 activity (r = 0.459, P = 0.036) highlights SMX as a compound with dual-enzyme metabolic complexity [1]. Researchers investigating genotype-phenotype discordance in drug metabolism should select SMX over sulfamethazine for studies where metabolic prediction failure is the phenomenon of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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